molecular formula C14H10Cl2N2 B13664269 2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine

2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine

Katalognummer: B13664269
Molekulargewicht: 277.1 g/mol
InChI-Schlüssel: WUAKTSCFMALMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-aminopyridine, followed by cyclization. One common method involves the use of microwave irradiation to facilitate the reaction. For instance, a mixture of 3,4-dichlorobenzaldehyde and 2-aminopyridine in a suitable solvent, such as dimethylformamide (DMF), is subjected to microwave irradiation at 150°C for 10 minutes . The reaction mixture is then cooled, and the product is isolated by filtration and purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both the dichlorophenyl and methyl groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C14H10Cl2N2

Molekulargewicht

277.1 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2/c1-9-3-2-4-14-17-13(8-18(9)14)10-5-6-11(15)12(16)7-10/h2-8H,1H3

InChI-Schlüssel

WUAKTSCFMALMOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC2=NC(=CN12)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.